molecular formula C14H21NO2 B14180553 6-(3,4-Dimethylanilino)hexanoic acid CAS No. 918133-12-7

6-(3,4-Dimethylanilino)hexanoic acid

Cat. No.: B14180553
CAS No.: 918133-12-7
M. Wt: 235.32 g/mol
InChI Key: FUYMNGLSRXWROV-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylanilino)hexanoic acid is an organic compound with the molecular formula C14H21NO2. It is a derivative of hexanoic acid, where the amino group is substituted with a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylanilino)hexanoic acid typically involves the reaction of 3,4-dimethylaniline with hexanoic acid or its derivatives. One common method is the amidation reaction, where 3,4-dimethylaniline reacts with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylanilino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(3,4-Dimethylanilino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylanilino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes by blocking their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and target molecules .

Properties

CAS No.

918133-12-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

6-(3,4-dimethylanilino)hexanoic acid

InChI

InChI=1S/C14H21NO2/c1-11-7-8-13(10-12(11)2)15-9-5-3-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3,(H,16,17)

InChI Key

FUYMNGLSRXWROV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCCCCC(=O)O)C

Origin of Product

United States

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